molecular formula C8H6N2O3 B1437934 5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid CAS No. 1152543-82-2

5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid

Cat. No.: B1437934
CAS No.: 1152543-82-2
M. Wt: 178.14 g/mol
InChI Key: DJEGTDIRPLHKNK-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Formula

The compound This compound is systematically named according to IUPAC rules to reflect its heterocyclic backbone and substituent positions. The parent structure is a pyrazole ring, a five-membered aromatic system with two adjacent nitrogen atoms. The numbering begins at the nitrogen atom bearing the hydrogen atom (N1), proceeding clockwise to assign positions 2, 3, 4, and 5. At position 4, a carboxylic acid group (–COOH) is attached, while a furan-2-yl substituent (a five-membered oxygen-containing heterocycle) occupies position 5.

The structural formula (Figure 1) illustrates the pyrazole core with substituents at C4 and C5. The SMILES notation (C1=COC(=C1)C2=C(C=NN2)C(=O)O) encodes the connectivity: a furan ring (C1=COC=C1) linked to the pyrazole’s C5 (C2=C(C=NN2)), with a carboxylic acid group at C4.

Molecular Formula and Weight Analysis

The molecular formula C₈H₆N₂O₃ derives from the pyrazole ring (C₃H₃N₂), furan substituent (C₄H₃O), and carboxylic acid group (–COOH, adding one oxygen and two hydrogens). The molecular weight is 178.14 g/mol , calculated as follows:

Element Quantity Atomic Weight (g/mol) Contribution (g/mol)
C 8 12.01 96.08
H 6 1.008 6.048
N 2 14.01 28.02
O 3 16.00 48.00
Total 178.14

This formula distinguishes it from positional isomers, such as 5-(furan-2-yl)-1H-pyrazole-3-carboxylic acid (CAS 116153-81-2), where the carboxylic acid occupies C3 instead of C4.

Isomeric Considerations and Tautomeric Behavior

Pyrazole derivatives exhibit annular tautomerism , where the hydrogen atom shifts between the two nitrogen atoms (N1 and N2), altering the numbering of adjacent carbons (C3 and C5). For this compound, this tautomerism generates two possible structures (Figure 2):

  • 1H-Pyrazole-4-carboxylic acid tautomer : Hydrogen on N1, furan at C5.
  • 2H-Pyrazole-4-carboxylic acid tautomer : Hydrogen on N2, furan at C3.

The equilibrium between these forms depends on substituent electronic effects and environmental conditions. The carboxylic acid group (–COOH) is electron-withdrawing, favoring the tautomer where the furan (electron-donating) occupies the position para to the –COOH group to maximize resonance stabilization. Computational studies on analogous pyrazoles suggest that electron-donating substituents at C5 stabilize the N1-H tautomer, while electron-withdrawing groups at C4 may shift equilibrium toward the N2-H form.

In solution, dynamic equilibrium between tautomers is typically rapid, making isolation of individual forms challenging. NMR studies of similar pyrazoles reveal averaged signals for C3 and C5 in polar solvents, while low-temperature or solid-state analyses can decelerate tautomerization, allowing differentiation. For this compound, the furan’s π-donor capacity and the –COOH group’s inductive effects likely create a tautomeric preference, though experimental data specific to this molecule remain limited.

Positional isomerism further complicates the structural landscape. For example, 3-(furan-2-yl)-1-phenyl-1H-pyrazole-4-carboxylic acid (CID 33782566) demonstrates how aryl substitution at N1 and furan at C3 alter physicochemical properties. Such isomers highlight the importance of precise synthetic control to achieve desired substitution patterns.

Properties

IUPAC Name

5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8(12)5-4-9-10-7(5)6-2-1-3-13-6/h1-4H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJEGTDIRPLHKNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=C(C=NN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Furan-2-carboxaldehyde Derivatives with Hydrazine

The primary synthetic route involves the reaction of furan-2-carboxaldehyde or its derivatives with hydrazine or hydrazine derivatives to form the pyrazole ring system. This step typically proceeds via the formation of hydrazones followed by cyclization under reflux conditions.

  • General procedure:

    • A solution of sugar hydrazones or furfural hydrazones (5 mmol) in acetic anhydride (10 mL) is heated at 100°C under reflux for approximately 3 hours to promote ring closure and pyrazole formation.
    • Alternatively, hydrazide derivatives are reacted with monosaccharides or furan aldehydes in ethanol with glacial acetic acid under reflux for 4 hours, followed by concentration and crystallization to isolate the pyrazole intermediate.
  • Reaction conditions:

    • Solvent: Ethanol or acetic anhydride
    • Temperature: 80–100°C under reflux
    • Time: 3–4 hours
    • Acid catalyst: Glacial acetic acid or piperidine (as catalyst in some protocols)
  • Yields:

    • Typical yields range from 70% to 80% for cyclocondensation steps.

Following pyrazole ring formation, the introduction of the carboxylic acid group at the 4-position is achieved via hydrolysis or oxidation reactions.

  • Hydrolysis of ester intermediates:

    • Ester derivatives of pyrazole can be hydrolyzed under basic conditions (e.g., NaOH 2M, reflux) to yield the free carboxylic acid.
    • This step often achieves high yields (~85–90%) and is critical for obtaining the target carboxylic acid.
  • Oxidation of furan substituent (if required):

    • Oxidizing agents such as potassium permanganate or chromium trioxide may be employed to modify the furan ring or install carboxyl groups on the furan moiety, although this is less common for the direct preparation of 5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid.

Alternative Synthetic Pathways via Furandione Precursors

Another method involves the reaction of 2,3-furandione derivatives with hydrazines to form pyrazole carboxylic acids.

  • Mechanism:

    • The nucleophilic attack of hydrazine groups on the electrophilic carbonyl carbons of 2,3-furandione leads to ring closure forming pyrazole carboxylic acid derivatives.
    • This approach has been demonstrated using 4-benzoyl-5-phenylfuran-2,3-dione reacting with hydrazines to yield pyrazole carboxylic acids in good yields.
  • Reaction conditions:

    • Solvent: Dry benzene or ethanol
    • Temperature: Room temperature to reflux
    • Time: 30 minutes to several hours depending on substrate and hydrazine used
  • Yields and purity:

    • Yields are moderate to high (60–75%) with good purity after recrystallization.

Summary Table of Preparation Methods

Step Reagents/Conditions Description Yield (%) Notes
Cyclocondensation Furan-2-carboxaldehyde + hydrazine, EtOH or Ac2O, reflux (3–4 h) Formation of pyrazole ring via hydrazone intermediate 70–80 Acid catalyst (AcOH or piperidine) improves yield
Hydrolysis NaOH (2M), reflux Conversion of ester intermediates to carboxylic acid 85–90 Essential for free acid formation
Reaction with furandione 2,3-Furandione + hydrazine, benzene or EtOH, RT to reflux Cyclization to pyrazole carboxylic acid from diketone 60–75 Short reaction time, moderate yield
Oxidation (optional) KMnO4, CrO3 Modification of furan ring or side chains Variable Less common for direct acid synthesis

Research Findings and Analytical Characterization

  • The structure of this compound and its intermediates is confirmed by spectral methods:

    • Infrared spectroscopy (IR): Characteristic carboxylic acid C=O stretch near 1700 cm⁻¹ and furan ring C–O–C stretches around 1250 cm⁻¹.
    • Nuclear Magnetic Resonance (NMR): Proton signals corresponding to furan protons (δ ~6.3–7.5 ppm) and pyrazole protons (δ ~6.5–7.2 ppm) are diagnostic.
    • Mass spectrometry (MS): Molecular ion peaks consistent with the molecular weight (e.g., m/z 188–232 depending on substituents) confirm molecular identity.
  • The reaction pathways are supported by mechanistic proposals involving nucleophilic attacks on electrophilic centers of furandione or aldehyde precursors, followed by dehydration and ring closure steps.

Chemical Reactions Analysis

Types of Reactions

5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.

    Reduction: The pyrazole ring can be reduced to form dihydropyrazole derivatives.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups using electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to introduce different substituents.

Major Products

    Oxidation: Furan-2,5-dicarboxylic acid.

    Reduction: Dihydropyrazole derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry

5-(Furan-2-yl)-1H-pyrazole-4-carboxylic acid has been investigated for its biological activities, particularly in the context of drug discovery. Its structural features allow it to interact with various biological targets.

Case Study: Anticancer Properties
Research has shown that derivatives of this compound exhibit selective cytotoxicity against cancer cell lines. For example, studies indicated that modifications to the pyrazole ring can enhance its activity against specific tumor types, making it a candidate for further development in anticancer therapies .

Agricultural Chemistry

This compound is also being explored for its potential as an agrochemical. Its ability to inhibit certain enzymes involved in plant growth regulation suggests it could be used as a herbicide or fungicide.

Case Study: Herbicidal Activity
In laboratory settings, this compound demonstrated effective herbicidal properties against common weeds. The mechanism involves the inhibition of specific metabolic pathways crucial for weed survival .

Materials Science

The compound's unique structure makes it suitable for applications in materials science, particularly in the development of organic semiconductors and polymers.

Case Study: Organic Electronics
Recent studies have shown that incorporating this compound into polymer matrices can enhance the electrical conductivity and thermal stability of the resulting materials, making them suitable for use in organic light-emitting diodes (OLEDs) .

Data Table: Summary of Applications

Application AreaKey FindingsReferences
Medicinal ChemistryAnticancer properties; selective cytotoxicity
Agricultural ChemistryEffective herbicide against common weeds
Materials ScienceEnhanced conductivity in organic semiconductors

Mechanism of Action

The mechanism of action of 5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and pyrazole rings can engage in hydrogen bonding, π-π stacking, and other interactions with biological macromolecules, leading to modulation of their activity. This compound may inhibit or activate specific pathways, resulting in its observed biological effects.

Comparison with Similar Compounds

Key Comparative Insights:

Substituent Effects on Acidity :

  • The carboxylic acid group’s acidity is modulated by adjacent substituents. For example, fluorine or trifluoromethyl groups (e.g., in ) lower the pKa significantly compared to the furan-substituted target compound.
  • Electron-donating groups (e.g., methyl in ) reduce acidity, while electron-withdrawing groups (e.g., fluorine in ) enhance it.

Solubility and Bioavailability: Phenyl or pyridinyl substituents (e.g., ) increase hydrophobicity, reducing water solubility but improving membrane permeability in drug candidates. Amino groups () enhance solubility in polar solvents via hydrogen bonding.

Synthetic Utility :

  • Esters of these acids (e.g., ethyl pyrazole-4-carboxylate) are common intermediates, hydrolyzed under basic conditions (e.g., NaOH/MeOH) to yield carboxylic acids .
  • Acid chlorides (e.g., from SOCl₂ reactions) enable amide or ester couplings for further functionalization .

Applications in Medicinal Chemistry :

  • The target compound’s furan moiety may confer selectivity in targeting enzymes (e.g., furan-binding pockets), whereas fluorinated analogs () are preferred for metabolic stability.

Biological Activity

The compound 5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid is a member of the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies. The information presented is drawn from a variety of scientific sources to ensure a well-rounded perspective.

Anti-inflammatory Activity

One of the most notable biological activities of pyrazole derivatives, including this compound, is their anti-inflammatory properties. Research has shown that compounds within this class can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, certain synthesized pyrazole derivatives exhibited up to 85% inhibition of TNF-α and 93% inhibition of IL-6 at concentrations around 10 µM, compared to the standard drug dexamethasone .

Analgesic Effects

In addition to anti-inflammatory properties, pyrazole derivatives have demonstrated significant analgesic effects. Studies indicate that some compounds can effectively manage pain in animal models, showing comparable efficacy to established analgesics like indomethacin. This suggests potential applications in pain management therapies .

Antimicrobial and Antitubercular Properties

The antimicrobial activity of this compound has also been reported. Specific derivatives have shown promising results against various bacterial strains such as E. coli and Bacillus subtilis. For example, compounds were tested against the Mycobacterium tuberculosis strain H37Rv, yielding significant inhibition rates .

Selective COX Inhibition

Research highlights that certain pyrazole derivatives exhibit selectivity towards cyclooxygenase (COX) enzymes, particularly COX-2. Compounds have been reported with selectivity indices (SI) significantly higher than standard drugs like celecoxib, indicating their potential as safer alternatives for treating inflammatory conditions .

Compound Activity Inhibition (%) Reference
Compound ATNF-α Inhibition85%
Compound BIL-6 Inhibition93%
Compound CCOX-2 SelectivitySI = 80.03
Compound DAntimicrobial (E. coli)Significant

Study 1: Anti-inflammatory Activity

In one study, a series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory effects using the carrageenan-induced rat paw edema model. The results indicated that several compounds exhibited significant anti-inflammatory activity comparable to indomethacin, highlighting their therapeutic potential in inflammatory diseases .

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of synthesized pyrazole derivatives against various pathogens. The study utilized the ALAMAR radiometric system to assess effectiveness against Mycobacterium tuberculosis and found that certain compounds achieved inhibition rates exceeding 98%, showcasing their potential as new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via cyclocondensation of substituted β-ketoesters with hydrazine derivatives. For example, ethyl acetoacetate analogs can react with furan-containing hydrazines under reflux in ethanol or DMF, followed by hydrolysis (e.g., using NaOH or KOH) to yield the carboxylic acid .
  • Key Parameters :

  • Temperature: 80–100°C for cyclocondensation.
  • Catalysts: Use of DMF-DMA (dimethylformamide dimethyl acetal) enhances cyclization efficiency .
  • Hydrolysis: Basic conditions (pH >10) ensure complete conversion of ester to carboxylic acid.
    • Yield Optimization : Monitor reaction progress via TLC or HPLC. Typical yields range from 60–75%, with purity >95% achievable via recrystallization (ethanol/water mixtures) .

Q. How can the structure of this compound be confirmed experimentally?

  • Spectroscopic Techniques :

  • FT-IR : Carboxylic acid O–H stretch (~2500–3300 cm⁻¹), C=O stretch (~1680–1720 cm⁻¹), and furan C–O–C vibrations (~1250 cm⁻¹) .
  • NMR :
  • ¹H NMR: Pyrazole protons (δ 6.5–8.0 ppm), furan protons (δ 6.2–7.4 ppm), and carboxylic acid proton (δ ~12–13 ppm, broad) .
  • ¹³C NMR: Carboxylic acid carbon (δ ~165–170 ppm), pyrazole/furan carbons (δ 100–150 ppm) .
    • X-ray Crystallography : Single-crystal diffraction resolves tautomerism (e.g., 1H-pyrazole vs. 2H-pyrazole) and hydrogen-bonding networks. Use SHELX software for refinement .

Advanced Research Questions

Q. What computational methods are suitable for modeling the electronic properties of this compound?

  • DFT Approaches :

  • Functionals : B3LYP/6-311+G(d,p) accurately predicts molecular geometry and frontier orbitals (HOMO-LUMO gaps) .
  • Solvent Effects : Include implicit solvation (e.g., PCM model) to simulate polar protic environments (e.g., water, ethanol) .
    • Applications :
  • Predict reactivity sites for electrophilic substitution (e.g., furan ring vs. pyrazole nitrogen).
  • Compare experimental (UV-Vis) and theoretical absorption spectra to validate computational models .

Q. How can crystallographic data resolve contradictions in reported tautomeric forms of pyrazole derivatives?

  • Case Study : X-ray structures of related compounds (e.g., 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid) show tautomer preference depends on substituent electronegativity and hydrogen-bonding .
  • Strategy :

  • Collect high-resolution data (R factor <0.05) at low temperature (e.g., 150 K) to minimize thermal motion .
  • Use Hirshfeld surface analysis to quantify intermolecular interactions influencing tautomer stability .

Q. What strategies mitigate low bioactivity in furan-pyrazole hybrids, and how can derivatization improve pharmacological potential?

  • Derivatization Approaches :

  • Amide Formation : React the carboxylic acid with amines (e.g., 4-sulfamoylbenzylamine) to enhance membrane permeability .
  • Fluorination : Introduce difluoromethyl groups at the pyrazole C-3 position to improve metabolic stability (see analogs in ).
    • Bioactivity Screening :
  • Use molecular docking (e.g., AutoDock Vina) to prioritize targets (e.g., COX-2, antimicrobial enzymes) .
  • Validate in vitro with enzyme inhibition assays (IC₅₀ values) and cytotoxicity profiling (MTT assay) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid
Reactant of Route 2
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5-(furan-2-yl)-1H-pyrazole-4-carboxylic acid

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